molecular formula C12H22N2O3 B2618181 Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1781982-51-1

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2618181
CAS No.: 1781982-51-1
M. Wt: 242.319
InChI Key: LCZVDGLHZPTQER-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a hydroxyazetidine ring, and a pyrrolidine carboxylate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with pyrrolidine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods utilize automated reactors and precise control systems to maintain reaction conditions, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.

Scientific Research Applications

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and pyrrolidine carboxylate moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes, which are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxyazetidine-1-carboxylate: A closely related compound with similar chemical properties but lacking the pyrrolidine moiety.

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Another similar compound with a hydroxymethyl group instead of the hydroxyazetidine ring.

Uniqueness

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate is unique due to its combination of the tert-butyl group, hydroxyazetidine ring, and pyrrolidine carboxylate moiety. This unique structure imparts distinct chemical properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and its potential biological activity further highlight its significance in scientific research.

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-5-4-9(6-13)14-7-10(15)8-14/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZVDGLHZPTQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781982-51-1
Record name tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate
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